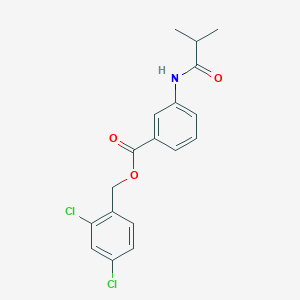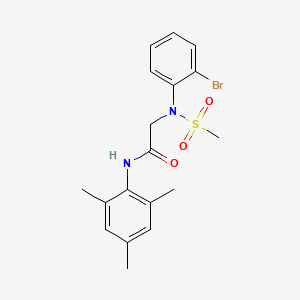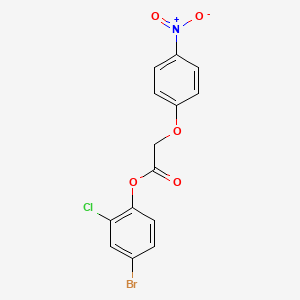
1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea
Overview
Description
1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea is a synthetic organic compound that features a unique combination of an iodophenyl group and a methylbenzotriazolyl group linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea typically involves the reaction of 4-iodoaniline with 1-methyl-1H-benzotriazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The purification process often includes recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The presence of the benzotriazolyl group allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced derivatives with modified aromatic rings or urea moieties.
Scientific Research Applications
1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Used in the development of advanced materials with unique electronic or photophysical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Explored for its use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to hydrophobic pockets, while the benzotriazolyl group may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(1-methylbenzotriazol-5-yl)urea: Similar structure with a bromine atom instead of iodine.
1-(4-Chlorophenyl)-3-(1-methylbenzotriazol-5-yl)urea: Contains a chlorine atom in place of iodine.
1-(4-Fluorophenyl)-3-(1-methylbenzotriazol-5-yl)urea: Features a fluorine atom instead of iodine.
Uniqueness: 1-(4-Iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance certain types of interactions, making this compound particularly valuable in specific applications.
Properties
IUPAC Name |
1-(4-iodophenyl)-3-(1-methylbenzotriazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN5O/c1-20-13-7-6-11(8-12(13)18-19-20)17-14(21)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJBOSXZCIRANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)I)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3641906.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,6-dimethyl-4-(methylthio)phenoxy]acetamide](/img/structure/B3641916.png)
![4-{2-[(2-cyanophenyl)thio]benzoyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3641919.png)



![5-BROMO-N-[4-(2-CHLOROBENZAMIDO)-3-METHOXYPHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B3641946.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3641949.png)
![ethyl 4-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B3641962.png)
![4-[({4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzamide](/img/structure/B3641967.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide](/img/structure/B3641980.png)
![2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B3641984.png)


